Cas no 83669-51-6 (10-methylbenzo[b]naphtho[2,3-d]thiophene)
![10-methylbenzo[b]naphtho[2,3-d]thiophene structure](https://www.kuujia.com/scimg/cas/83669-51-6x500.png)
83669-51-6 structure
Product name:10-methylbenzo[b]naphtho[2,3-d]thiophene
10-methylbenzo[b]naphtho[2,3-d]thiophene Chemical and Physical Properties
Names and Identifiers
-
- 10-methylbenzo[b]naphtho[2,3-d]thiophene
- Benzo(b)naphtho(2,3-d)thiophene, 10-methyl-
- Benzo[b]naphtho[2,3-d]thiophene, 10-methyl
- 10-methylnaphtho[2,3-b][1]benzothiole
- ZPIZLHPKEHPHNX-UHFFFAOYSA-N
- 83669-51-6
- Benzo[b]naphtho[2,3]thiophene, 10-methyl
- DTXSID60232502
-
- Inchi: InChI=1S/C17H12S/c1-11-5-4-6-12-9-17-15(10-14(11)12)13-7-2-3-8-16(13)18-17/h2-10H,1H3
- InChI Key: ZPIZLHPKEHPHNX-UHFFFAOYSA-N
- SMILES: CC1=C2C=C3C4=CC=CC=C4SC3=CC2=CC=C1
Computed Properties
- Exact Mass: 248.06597156g/mol
- Monoisotopic Mass: 248.06597156g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 0
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2Ų
- XLogP3: 5.6
10-methylbenzo[b]naphtho[2,3-d]thiophene Related Literature
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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